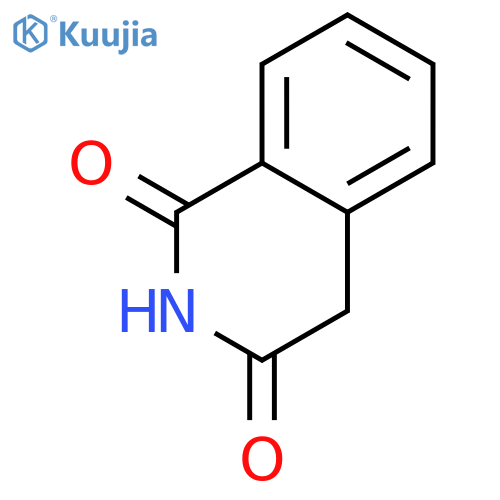Cas no 4456-77-3 (4H-isoquinoline-1,3-dione)

4H-isoquinoline-1,3-dione structure
商品名:4H-isoquinoline-1,3-dione
4H-isoquinoline-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 1,3[2H,4H]-Isoquinolinedione
- 1,2,3,4-Tetrahydroisoquinoline-1,3-dione
- 1,3 (2H, 4H)-Isoquinolinedione
- 4H-Isoquinoline-1,3-dione
- 2,4-dihydroisoquinoline-1,3-dione
- 4H-isoquinolin-1,3-dione
- Homophthalimide
- Isoquinoline-1,3(2H,4H)-dione
- isoquinoline-1,3-dione
- 2H,4H-1,3-Isoquinolinedione
- FR 038470
- NSC 409146
- 1,3(2H,4H)-Isoquinolinedione
- MLS003373813
- QGNQEODJYRGEJX-UHFFFAOYSA-N
- homophtalic-imide
- 1,4H)-Isoquinolinedione
- cid_349435
- HMS1734A04
- 1,3-[2H,4H]-Isoquinolinedione
- NSC409146
- B
- AS-18364
- AM20061083
- CS-W006004
- Y10382
- A18787
- CHEMBL1210769
- AB05280
- UNII-36C8TUT4R4
- BDBM50322995
- 1,2,3,4-4H-Isoquinolin-1,3-dione
- SR-01000902235-2
- 1,2,3,4-Tetrahydro-1,3-dioxoisoquinoline
- FT-0647852
- SCHEMBL422023
- SMR002048609
- EN300-15352
- MFCD00234966
- 36C8TUT4R4
- SY067196
- J-650194
- DTXSID50325194
- SR-01000902235
- AKOS001174017
- Z133528266
- 1,3,4-Tetrahydro-1,3-dioxoisoquinoline
- Isoquinoline-1 pound not3(2H pound not4H)-dione
- J-503856
- 4456-77-3
- NSC-409146
- BBL100072
- DB-081850
- STL214583
- AC-907/25005390
- 4H-isoquinoline-1,3-dione
-
- MDL: MFCD00234966
- インチ: 1S/C9H7NO2/c11-8-5-6-3-1-2-4-7(6)9(12)10-8/h1-4H,5H2,(H,10,11,12)
- InChIKey: QGNQEODJYRGEJX-UHFFFAOYSA-N
- ほほえんだ: O=C1C([H])([H])C2=C([H])C([H])=C([H])C([H])=C2C(N1[H])=O
計算された属性
- せいみつぶんしりょう: 161.04800
- どういたいしつりょう: 161.047678466g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 46.2
じっけんとくせい
- 密度みつど: 1.286±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 236-238 ºC
- ふってん: 377.1°C at 760 mmHg
- 屈折率: 1.56
- ようかいど: 微溶性(5.8 g/l)(25ºC)、
- PSA: 46.17000
- LogP: 0.82790
4H-isoquinoline-1,3-dione セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- ちょぞうじょうけん:Sealed in dry,Room Temperature
4H-isoquinoline-1,3-dione 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4H-isoquinoline-1,3-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A129796-10g |
Isoquinoline-1,3(2H,4H)-dione |
4456-77-3 | 96% | 10g |
$132.0 | 2025-02-25 | |
| Chemenu | CM145703-10g |
1,3[2H,4H]-Isoquinolinedione |
4456-77-3 | 96% | 10g |
$*** | 2023-05-30 | |
| Enamine | EN300-15352-0.05g |
1,2,3,4-tetrahydroisoquinoline-1,3-dione |
4456-77-3 | 96% | 0.05g |
$19.0 | 2023-05-01 | |
| TRC | I918270-100mg |
Isoquinoline-1,3(2H,4H)-dione |
4456-77-3 | 100mg |
$ 65.00 | 2022-06-04 | ||
| Enamine | EN300-15352-1.0g |
1,2,3,4-tetrahydroisoquinoline-1,3-dione |
4456-77-3 | 96% | 1g |
$39.0 | 2023-05-01 | |
| abcr | AB436681-5 g |
Isoquinoline-1,3(2H,4H)-dione, 95%; . |
4456-77-3 | 95% | 5g |
€380.40 | 2023-07-18 | |
| Chemenu | CM145703-5g |
1,3[2H,4H]-Isoquinolinedione |
4456-77-3 | 96% | 5g |
$*** | 2023-05-30 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD03010-25g |
Isoquinoline-1,3(2H,4H)-dione |
4456-77-3 | 97% | 25g |
$770 | 2023-09-07 | |
| Ambeed | A129796-100mg |
Isoquinoline-1,3(2H,4H)-dione |
4456-77-3 | 96% | 100mg |
$6.0 | 2025-02-25 | |
| ChemScence | CS-W006004-10g |
Isoquinoline-1,3(2H,4H)-dione |
4456-77-3 | 95.79% | 10g |
$279.0 | 2022-04-27 |
4H-isoquinoline-1,3-dione 関連文献
-
Wannian Zhao,Ping Xie,Min Zhang,Ben Niu,Zhaogang Bian,Charles Pittman,Aihua Zhou Org. Biomol. Chem. 2014 12 7690
-
Yan-Ning Niu,Xiao-Feng Xia Org. Biomol. Chem. 2022 20 7861
-
Yan-qin Yuan,Pailla Santhosh Kumar,Chun-niu Zhang,Ming-hua Yang,Sheng-rong Guo Org. Biomol. Chem. 2017 15 7330
-
Guanglong Zou,Xuelin Wang Org. Biomol. Chem. 2017 15 8748
-
Xuanxuan Li,Shengyi Zhuang,Xinxin Fang,Ping Liu,Peipei Sun Org. Biomol. Chem. 2017 15 1821
4456-77-3 (4H-isoquinoline-1,3-dione) 関連製品
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:4456-77-3)4H-isoquinoline-1,3-dione

清らかである:99%
はかる:25g
価格 ($):256.0